molecular formula C10H14ClN3 B1481588 7-(chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole CAS No. 2092712-91-7

7-(chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1481588
CAS No.: 2092712-91-7
M. Wt: 211.69 g/mol
InChI Key: FLQBBBQYABXMLQ-UHFFFAOYSA-N
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Description

7-(chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 3-amino-5-phenyl-1H-pyrazole-4-carboxylate with arylaldehydes and isonitriles can yield imidazo[1,2-b]pyrazole derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

7-(chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

7-(chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-b]pyrazole derivatives and related heterocyclic compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine .

Uniqueness

What sets 7-(chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole apart is its unique combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

7-(chloromethyl)-1-(2-methylpropyl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-8(2)7-13-3-4-14-10(13)9(5-11)6-12-14/h3-4,6,8H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQBBBQYABXMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CN2C1=C(C=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
7-(chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
7-(chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole

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